

An In-Depth Technical Guide to m-PEG6-O-CH₂COOH

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Compound of Interest

Compound Name: *m*-PEG6-O-CH₂COOH

Cat. No.: B15621578

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Abstract: This technical guide provides a comprehensive overview of **m-PEG6-O-CH₂COOH**, a discrete polyethylene glycol (PEG) linker used extensively in bioconjugation, drug delivery, and pharmaceutical research. The document details its physicochemical properties, core applications, and detailed experimental protocols for its use and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage PEGylation technology to enhance the therapeutic properties of biomolecules.

Introduction to m-PEG6-O-CH₂COOH

m-PEG6-O-CH₂COOH, more commonly known as m-PEG6-CH₂COOH, is a heterobifunctional, monodisperse polyethylene glycol (PEG) derivative.^{[1][2]} Its structure consists of a methoxy group (-OCH₃) capping one end of a six-unit ethylene glycol chain, with a terminal carboxymethyl group (-O-CH₂COOH) at the other end. This discrete linker provides a defined and uniform spacer length, which is critical for ensuring the homogeneity of the final bioconjugate.^[3]

The process of covalently attaching PEG chains to molecules, known as PEGylation, is a gold-standard strategy in the pharmaceutical industry.^[4] It is employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.^{[5][6]} Key advantages conferred by PEGylation include:

- **Enhanced Solubility:** The hydrophilic PEG spacer increases the aqueous solubility of hydrophobic molecules.^{[7][8]}

- **Prolonged Half-Life:** The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance, extending its circulation time in the body.[\[4\]](#)[\[6\]](#)
- **Reduced Immunogenicity:** The PEG chain can mask antigenic epitopes on a therapeutic protein, lowering the potential for an immune response.[\[6\]](#)[\[7\]](#)
- **Improved Stability:** PEGylation can protect biomolecules from enzymatic degradation.[\[6\]](#)

m-PEG6-CH₂COOH serves as a versatile tool for achieving these benefits, offering a reactive carboxylic acid handle for stable conjugation to proteins, peptides, and other amine-containing molecules.

Core Physicochemical Properties

The fundamental properties of m-PEG6-CH₂COOH are summarized in the table below. This data is essential for handling, storage, and designing experimental conditions.

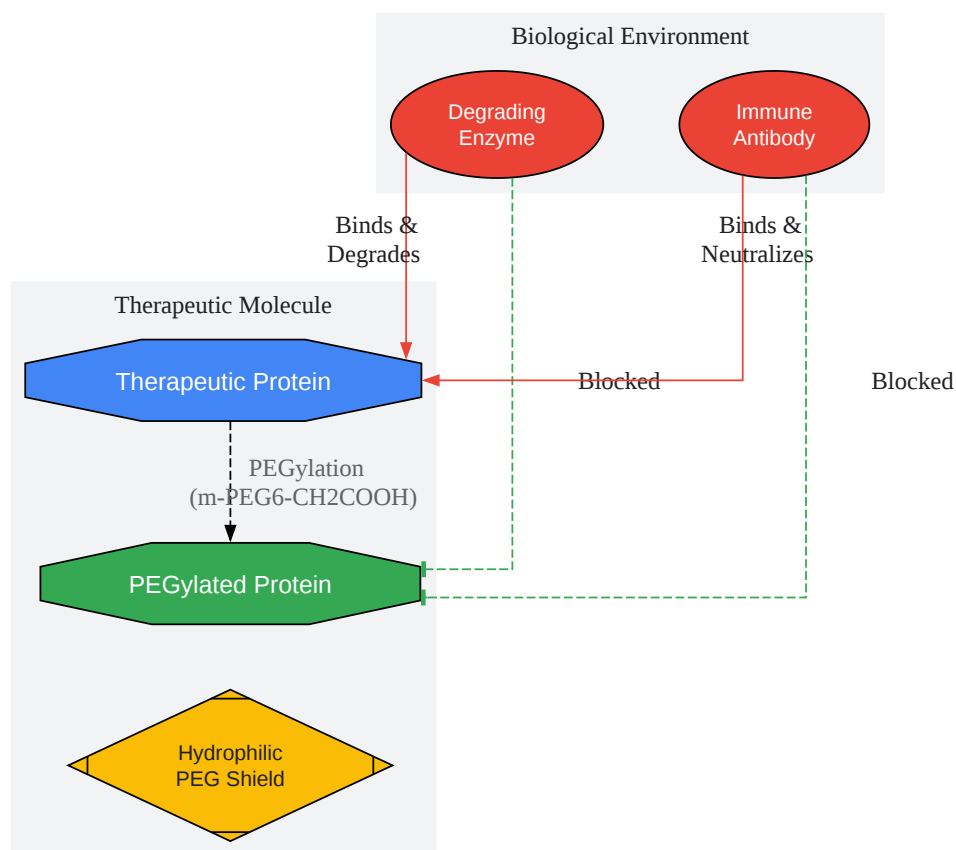
Property	Value	References
Chemical Name	2,5,8,11,14,17-hexaoxonadecan-19-oic acid	[9]
Synonyms	m-PEG6-CH ₂ COOH, m-PEG6-acid	[9]
CAS Number	16142-03-3	[9][10]
Molecular Formula	C ₁₃ H ₂₆ O ₈	[9][10]
Molecular Weight	310.34 g/mol	[9][11]
Exact Mass	310.1628 Da	[9]
Purity	Typically ≥98%	[9][10][11]
Appearance	Solid powder	[9]
Solubility	Soluble in water, DMSO, and other aqueous media	[9][10]
Storage Conditions	-20°C, dry and protected from light	[9][10]

Applications in Bioconjugation and Drug Development

m-PEG6-CH₂COOH is primarily used as a non-cleavable, hydrophilic linker to connect a biomolecule to another molecule of interest, such as a drug, a targeting ligand, or a functional moiety.[2]

- **PEGylation of Proteins and Peptides:** The terminal carboxylic acid can be activated to react with primary amines, such as the N-terminus or the ε-amine of lysine residues on proteins and peptides, forming a stable amide bond.[9][10] This application is fundamental to improving the therapeutic profile of protein-based drugs.[5]

- **Antibody-Drug Conjugates (ADCs):** In ADC development, hydrophilic linkers like m-PEG6-CH₂COOH can be used to attach potent cytotoxic payloads to a monoclonal antibody. The PEG spacer helps to mitigate the aggregation often caused by hydrophobic drugs, improving the ADC's overall solubility and pharmacokinetic properties.[\[12\]](#)
- **PROTACs:** This linker can be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to recruit an E3 ubiquitin ligase to a target protein for degradation.[\[13\]](#)
- **Surface Modification:** The linker can be used to modify surfaces to enhance biocompatibility and reduce non-specific protein adsorption.[\[11\]](#)



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Conceptual diagram of PEGylation shielding a therapeutic protein.

Experimental Protocols

General Protocol for Protein Conjugation via EDC/NHS Chemistry

This protocol details the covalent attachment of m-PEG6-CH₂COOH to primary amine groups on a protein using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

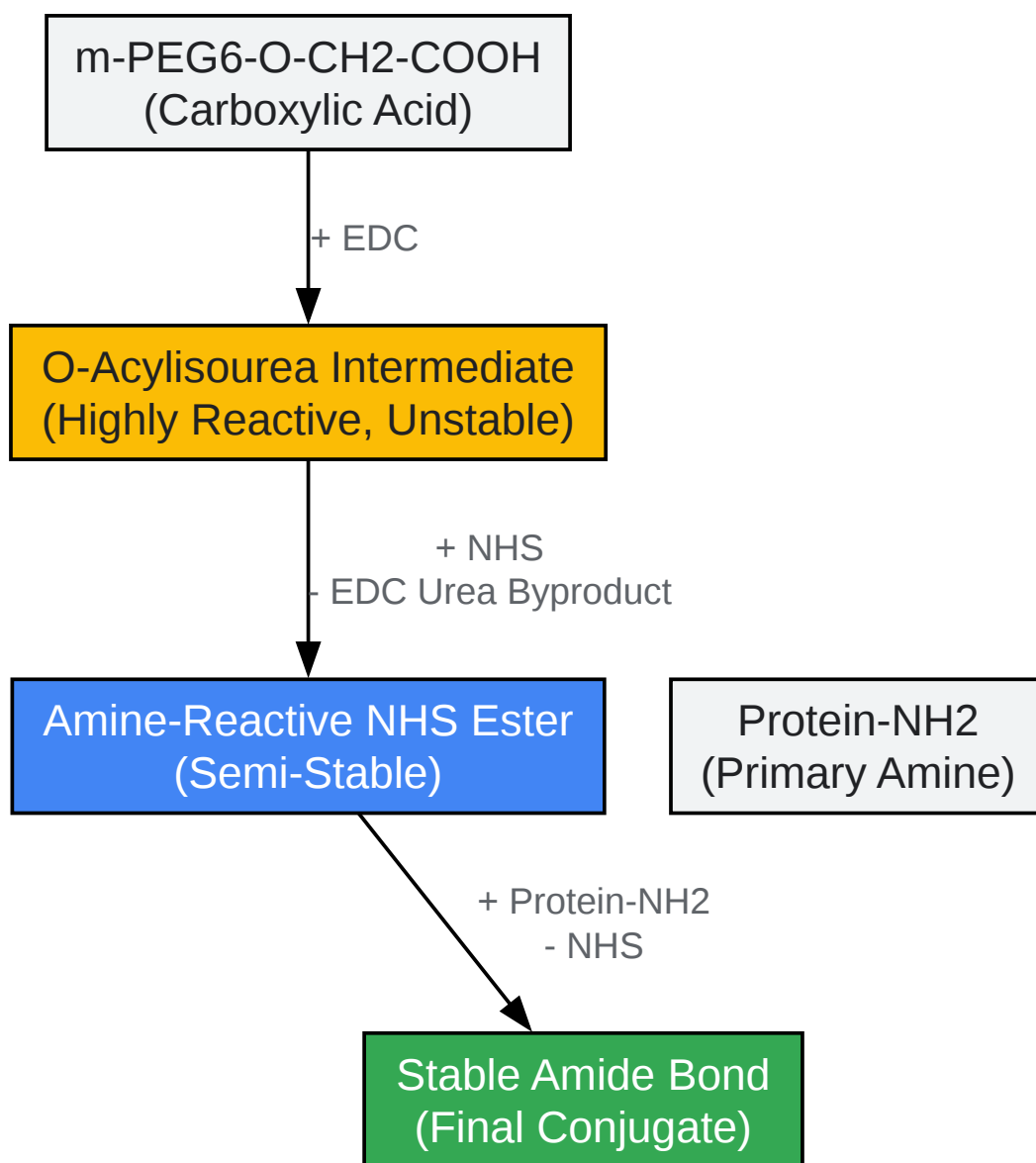
- m-PEG6-CH₂COOH
- Protein of interest (in an amine-free buffer, e.g., PBS)
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: PBS, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
- Anhydrous DMSO or DMF
- Purification system (e.g., Size-Exclusion Chromatography column)

Procedure:

- Reagent Preparation:
 - Equilibrate all reagents to room temperature.
 - Prepare a stock solution of m-PEG6-CH₂COOH (e.g., 100 mM) in anhydrous DMSO.[\[14\]](#)
 - Immediately before use, prepare fresh stock solutions of EDC and NHS (e.g., 100 mM) in Activation Buffer or ultrapure water.[\[15\]](#)

- Ensure the protein solution (e.g., 1-10 mg/mL) is in the Coupling Buffer.[\[14\]](#)
- Activation of m-PEG6-CH₂COOH:
 - In a microcentrifuge tube, combine the m-PEG6-CH₂COOH stock solution with Activation Buffer.
 - Add EDC (2-10 fold molar excess over the PEG linker) and NHS (2-10 fold molar excess over the PEG linker).[\[14\]](#)
 - Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[\[15\]](#)
- Conjugation to Protein:
 - Immediately add the activated m-PEG6-CH₂COOH solution to the protein solution. A common starting point is a 10- to 50-fold molar excess of the PEG linker relative to the protein.[\[14\]](#)
 - Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[\[14\]](#)
- Quenching the Reaction:
 - Add Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[\[14\]](#)
 - Incubate for 15-30 minutes at room temperature.[\[14\]](#)
- Purification:
 - Remove unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.[\[16\]](#) The purified PEGylated protein can be stored under appropriate conditions.

Experimental workflow for m-PEG6-CH₂COOH bioconjugation.



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EDC/NHS reaction mechanism for amide bond formation.

Characterization of m-PEG6-CH₂COOH and Conjugates

Confirming the identity and purity of the linker and the success of the conjugation reaction is critical. Standard analytical techniques are summarized below.

Technique	Purpose	Expected Results for m-PEG6-CH ₂ COOH
¹ H NMR	Structural Confirmation	Appearance of a singlet peak for the methoxy (-OCH ₃) protons, characteristic repeating signals for the ethylene glycol (-OCH ₂ CH ₂ O-) protons, and a singlet for the methylene (-CH ₂ COOH) protons. [17] [18]
Mass Spectrometry (ESI-MS)	Molecular Weight Confirmation	Detection of ions corresponding to the calculated exact mass, such as [M+H] ⁺ , [M+Na] ⁺ , or [M-H] ⁻ . [19] For m-PEG6-CH ₂ COOH, the [M+H] ⁺ ion would be expected at m/z 311.17.
HPLC	Purity Assessment	A single major peak indicating high purity (>95-98%). A detector like ELSD or CAD is often used as PEGs lack a strong UV chromophore. [19]

For characterization of the PEGylated protein, techniques like SDS-PAGE will show an increase in molecular weight compared to the unconjugated protein. Mass spectrometry (MALDI-TOF or ESI-MS) can confirm the mass of the conjugate and help determine the degree of PEGylation (the number of PEG chains attached per protein).[\[20\]](#)

Conclusion

m-PEG6-O-CH₂COOH is a high-purity, monodisperse PEG linker that serves as a vital tool for researchers in drug development and biotechnology. Its well-defined structure and versatile reactivity enable the synthesis of homogenous bioconjugates with improved therapeutic properties. The protocols and data presented in this guide provide a foundational framework for

the successful application of this linker, facilitating the development of next-generation therapeutics with enhanced stability, solubility, and pharmacokinetic profiles.

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